Parcetasal

Vue d'ensemble

Description

ECABET est un composé de petite molécule principalement utilisé comme agent gastroprotecteur. Il est commercialisé au Japon pour le traitement des ulcères gastriques et de la gastrite. ECABET augmente la quantité et la qualité de la mucine produite par les cellules caliciformes conjonctivales et l'épithélium cornéen, ce qui le rend utile dans le traitement du syndrome de l'œil sec .

Méthodes De Préparation

Le sodium ECABET peut être synthétisé par une réaction de sulfonation de l'acide déhydroabiétique. Le processus implique les étapes suivantes :

Sulfonation: L'acide déhydroabiétique est traité avec du trioxyde de soufre ou de l'acide chlorosulfonique pour introduire un groupe acide sulfonique.

Neutralisation: Le dérivé acide sulfonique résultant est neutralisé avec de l'hydroxyde de sodium pour former le sodium ECABET.

Purification: Le produit est purifié par cristallisation ou d'autres méthodes appropriées pour obtenir le sodium ECABET sous sa forme désirée.

Analyse Des Réactions Chimiques

ECABET subit diverses réactions chimiques, notamment:

Oxydation: ECABET peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions appropriées.

Réduction: La réduction d'ECABET peut conduire à la formation de dérivés d'acide déhydroabiétique.

Substitution: ECABET peut subir des réactions de substitution, en particulier au niveau du groupe acide sulfonique, pour former différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de recherche scientifique

ECABET a un large éventail d'applications de recherche scientifique :

Chimie: ECABET est utilisé comme composé modèle dans des études impliquant la sulfonation et des réactions connexes.

Biologie: La capacité d'ECABET à augmenter la production de mucine le rend précieux dans la recherche sur la protection muqueuse et les processus biologiques associés.

Médecine: ECABET est utilisé dans le traitement des ulcères gastriques, de la gastrite et du syndrome de l'œil sec. Il a également été étudié pour son potentiel dans le traitement de la dyspepsie fonctionnelle et de la rectocolite hémorragique.

Industrie: ECABET est utilisé dans l'industrie pharmaceutique pour le développement d'agents gastroprotecteurs et d'autres médicaments connexes.

Mécanisme d'action

ECABET exerce ses effets par plusieurs mécanismes :

Inhibition d'Helicobacter pylori: ECABET inhibe l'activité de l'uréase et de la NADPH oxydase dans Helicobacter pylori, réduisant l'adhésion bactérienne à la muqueuse gastrique.

Inhibition de la pepsine: ECABET inhibe l'activité de la pepsine dans le suc gastrique, protégeant la muqueuse gastrique de la digestion.

Production de mucine: ECABET augmente la production de mucine par les cellules caliciformes conjonctivales et l'épithélium cornéen, renforçant la barrière protectrice des surfaces muqueuses.

Applications De Recherche Scientifique

Analgesic Applications

Efficacy in Pain Management

Parcetasal is primarily recognized for its analgesic properties. Systematic reviews indicate that paracetamol, the active component of this compound, provides modest pain relief across various conditions. For instance, it has shown effectiveness in managing pain associated with osteoarthritis and post-operative recovery . A meta-analysis reported that paracetamol can reduce pain intensity by approximately 0.3 points on a 10-point scale for knee and hip osteoarthritis patients .

Comparison with Other Analgesics

In comparative studies, paracetamol has been evaluated against non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. While paracetamol is often preferred due to its safety profile, it may not be as effective as NSAIDs for certain conditions like acute low back pain .

Safety and Toxicity Concerns

Adverse Effects

Despite its widespread use, recent studies have raised concerns about the safety of repeated doses of paracetamol, particularly in older adults. Research indicates that long-term use can lead to increased risks of gastrointestinal, cardiovascular, and renal complications . A study involving participants aged 65 and over found significant associations between repeated paracetamol use and adverse health outcomes, necessitating careful monitoring in this demographic .

Liver Damage Mechanisms

this compound’s potential for hepatotoxicity is well-documented. Studies have shown that excessive doses can lead to acute liver failure, primarily through the depletion of glutathione and subsequent oxidative stress in liver cells . Understanding the mechanisms behind paracetamol-induced liver damage is crucial for developing therapeutic interventions to mitigate these risks.

Pharmacokinetics and Drug Interactions

Pharmacokinetic Studies

Research into the pharmacokinetics of this compound reveals that its absorption and metabolism are influenced by various factors, including co-administration with caffeine. A study demonstrated that caffeine could enhance the absorption rate of paracetamol, leading to higher plasma concentrations compared to paracetamol alone . This interaction highlights the importance of considering drug combinations in clinical settings.

Case Studies and Clinical Applications

Clinical Case Reports

Numerous case studies illustrate the clinical implications of this compound usage. For instance, cases of acetaminophen poisoning have been documented where patients received timely treatment with activated charcoal and N-acetylcysteine (NAC), showcasing successful management strategies for overdose scenarios . These cases underline the necessity for awareness regarding safe dosing practices.

Future Directions in Research

Emerging Insights

Ongoing research is focused on understanding the long-term effects of this compound and its role in chronic pain management. Investigations are also exploring alternative formulations and adjunct therapies that could enhance its efficacy while minimizing risks .

Innovative Therapeutic Approaches

Future studies aim to develop safer derivatives or combinations that retain analgesic properties without the associated risks of liver damage or other adverse effects. Research into biosensors for real-time monitoring of liver function during paracetamol therapy may also provide valuable insights into patient safety .

Mécanisme D'action

Ecabet exerts its effects through several mechanisms :

Inhibition of Helicobacter pylori: Ecabet inhibits the activity of urease and NADPH oxidase in Helicobacter pylori, reducing bacterial adhesion to the gastric mucosa.

Inhibition of Pepsin: Ecabet inhibits pepsin activity in the gastric juice, protecting the gastric mucosa from digestion.

Mucin Production: Ecabet increases the production of mucin by conjunctival goblet cells and corneal epithelia, enhancing the protective barrier of the mucosal surfaces.

Comparaison Avec Des Composés Similaires

ECABET est unique dans sa double action d'inhibition d'Helicobacter pylori et d'augmentation de la production de mucine . Des composés similaires comprennent:

Sucralfate: Utilisé pour le traitement des ulcères en formant une barrière protectrice sur la surface de l'ulcère.

Misoprostol: Un analogue de la prostaglandine qui protège la muqueuse gastrique en augmentant la sécrétion de mucus et de bicarbonate.

Sous-salicylate de bismuth: Utilisé pour le traitement des troubles gastro-intestinaux en formant un revêtement protecteur et en présentant des propriétés antimicrobiennes.

ECABET se distingue par son inhibition spécifique des enzymes d'Helicobacter pylori et sa capacité à améliorer la production de mucine, ce qui en fait un composé polyvalent en matière de gastroprotection et de santé muqueuse.

Activité Biologique

Parcetasal, a compound related to paracetamol (acetaminophen), exhibits a range of biological activities that merit detailed exploration. This article reviews its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound operates primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Studies indicate that it can block COX-2 activity by over 80%, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound may also influence the serotonergic pathways, enhancing analgesic effects without directly binding to serotonergic receptors .

Additionally, a metabolite of paracetamol, AM404, has been implicated in activating the endocannabinoid system and transient receptor potential vanilloid-1 (TRPV1) channels, further contributing to its analgesic properties .

Efficacy in Pain Management

Research has demonstrated that this compound provides modest pain relief across various conditions. A systematic review found high-quality evidence supporting its efficacy in knee and hip osteoarthritis, as well as post-operative pain management after craniotomy . However, it showed limited effectiveness for acute low back pain .

Table 1: Efficacy of this compound in Pain Relief

| Condition | Mean Difference (MD) | Confidence Interval (CI) |

|---|---|---|

| Knee Osteoarthritis | -0.3 points | 95% CI: -0.6 to -0.1 |

| Hip Osteoarthritis | -0.3 points | 95% CI: -0.6 to -0.1 |

| Post-Craniotomy | -0.8 points | 95% CI: -1.4 to -0.2 |

| Acute Low Back Pain | 0.2 points | 95% CI: -0.1 to 0.4 |

Safety Profile and Adverse Effects

While generally considered safe at therapeutic doses, this compound is associated with hepatotoxicity, particularly in cases of overdose or prolonged use . A study identified a significant incidence of paracetamol-induced hepatotoxicity among older adults and those with lower body weight who exceeded recommended dosages .

Case Studies on Hepatotoxicity

- Case Study 1 : A patient aged 74 experienced acute liver failure after normal therapeutic use of paracetamol, highlighting the risks in older populations .

- Case Study 2 : An individual ingested excessive amounts for toothache relief and developed symptoms requiring intensive care management due to elevated liver enzymes .

Long-term Effects

Chronic use of this compound may lead to adverse outcomes, including cardiovascular issues and renal impairment. A review highlighted a dose-response relationship between paracetamol usage and cardiovascular adverse events .

Table 2: Long-term Adverse Effects Associated with this compound

| Adverse Effect | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|

| Cardiovascular Events | 1.19 | 95% CI: 0.81 to 1.75 |

| Gastrointestinal Issues | 1.11 | 95% CI: 1.04 to 1.18 |

Propriétés

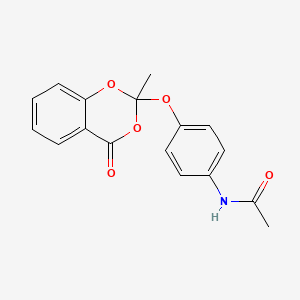

IUPAC Name |

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPRLADYRFPQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868973 | |

| Record name | N-{4-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)oxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87549-36-8 | |

| Record name | Parcetasal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARCETASAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSZ7869T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.